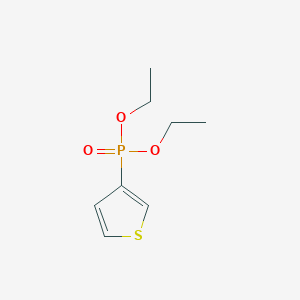

Diethyl 3-Thienylphosphonate

Descripción general

Descripción

Diethyl 3-Thienylphosphonate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-Thienylphosphonate can be achieved through several methods. One common approach involves the reaction of thiophene with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thienyl group facilitates nucleophilic substitutions. For example, bromothiophene derivatives react with diethyl phosphite under microwave irradiation (120–150°C) to form thienylphosphonates. These reactions achieve 55–95% yields depending on the halide’s position (2- vs. 3-bromothiophene) .

Mechanistic Insight :

-

2-Bromothiophene : Reacts with diphenylphosphine oxide to form thienyldiphenylphosphine oxide (82–95% yield) .

-

3-Bromothiophene : Requires higher temperatures (150°C) for comparable yields (85%) .

Cyclization with Enaminones

Diethyl 3-thienylphosphonate participates in cycloaddition reactions with enaminones under acidic conditions. For instance, reacting with 3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone produces pyranoquinolinylphosphonate derivatives (50% yield) .

Key Steps :

-

Nucleophilic attack at the β-carbon of the enaminone.

-

Elimination of dimethylamine.

Radical-Mediated Reactions

Under UV irradiation or electrochemical conditions, this compound undergoes radical-mediated transformations. For example:

-

Electrochemical Coupling : Aryl iodides react with triethyl phosphite in hexafluoroisopropanol/DMF to form arylphosphonates (51–99% yield) .

-

Free-Radical Insertion : Strained hydrocarbons (e.g., [1.1.1]propellane) insert into the P–O bond under radical conditions .

Catalytic Rearrangements

Trimethylsilyl halides (TMSX) catalyze the rearrangement of phosphites to phosphonates. For this compound, this method avoids side reactions and improves yields (e.g., 55% for thienylphosphonate 3b) .

Example :

Biocatalytic Resolution

While not a direct reaction, Rhodotorula mucilaginosa enantioselectively resolves racemic thienylphosphonates. The (S)-enantiomer of 1-amino-1-(2-thienyl)methylphosphonic acid is isolated with 50% conversion via oxidative deamination .

Aplicaciones Científicas De Investigación

Diethyl 3-Thienylphosphonate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism of action of Diethyl 3-Thienylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphoryl group may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

3-(Diethoxyphosphoryl)furan: Similar structure but contains an oxygen atom instead of sulfur.

3-(Diethoxyphosphoryl)pyrrole: Contains a nitrogen atom instead of sulfur.

3-(Diethoxyphosphoryl)benzene: Contains a benzene ring instead of a thiophene ring.

Uniqueness

Diethyl 3-Thienylphosphonate is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties compared to its oxygen, nitrogen, or carbon analogs. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Propiedades

Fórmula molecular |

C8H13O3PS |

|---|---|

Peso molecular |

220.23 g/mol |

Nombre IUPAC |

3-diethoxyphosphorylthiophene |

InChI |

InChI=1S/C8H13O3PS/c1-3-10-12(9,11-4-2)8-5-6-13-7-8/h5-7H,3-4H2,1-2H3 |

Clave InChI |

FHCMWZLNOLIICV-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=O)(C1=CSC=C1)OCC |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.